Cas no 251978-82-2 (1H-Pyrrolo[2,3-b]quinoxaline,3-methyl-)

1H-Pyrrolo[2,3-b]quinoxaline, 3-methyl-, is a heterocyclic organic compound featuring a fused pyrrole and quinoxaline core with a methyl substituent at the 3-position. This structure imparts unique electronic and steric properties, making it valuable as a building block in pharmaceutical and materials chemistry. Its rigid, planar framework enhances π-conjugation, which is advantageous for applications in optoelectronic materials and as a ligand in coordination chemistry. The methyl group improves solubility and modulates reactivity, facilitating further functionalization. The compound’s stability and well-defined synthetic pathway ensure reproducibility in research and industrial applications. It is commonly employed in the development of bioactive molecules and advanced functional materials.
1H-Pyrrolo[2,3-b]quinoxaline,3-methyl- structure
251978-82-2 structure
Product Name:1H-Pyrrolo[2,3-b]quinoxaline,3-methyl-
CAS No:251978-82-2
MF:C11H9N3
MW:183.209261655807
CID:246454
PubChem ID:10821322
Update Time:2025-06-13

1H-Pyrrolo[2,3-b]quinoxaline,3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]quinoxaline,3-methyl-
    • 3-METHYL-1H-PYRROLO[2,3-B]QUINOXALINE
    • 3-methyl-1H-pyrrolo[3,2-b]quinoxaline
    • 1H-Pyrrolo[2,3-b]quinoxaline,3-methyl-(9CI)
    • 251978-82-2
    • DTXSID90445325
    • Inchi: 1S/C11H9N3/c1-7-6-12-11-10(7)13-8-4-2-3-5-9(8)14-11/h2-6H,1H3,(H,12,14)
    • InChI Key: KAUMIECPGJRHSK-UHFFFAOYSA-N
    • SMILES: N1C=C(C)C2C1=NC1C=CC=CC=1N=2

Computed Properties

  • Exact Mass: 182.07194
  • Monoisotopic Mass: 183.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 38.67

1H-Pyrrolo[2,3-b]quinoxaline,3-methyl- Pricemore >>

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Additional information on 1H-Pyrrolo[2,3-b]quinoxaline,3-methyl-

Introduction to 1H-Pyrrolo[2,3-b]quinoxaline, 3-methyl- (CAS No. 251978-82-2)

1H-Pyrrolo[2,3-b]quinoxaline, 3-methyl- (CAS No. 251978-82-2) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrroloquinoxalines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of 1H-Pyrrolo[2,3-b]quinoxaline, 3-methyl- consists of a fused ring system comprising a pyrrole and a quinoxaline moiety. The presence of the methyl group at the 3-position of the quinoxaline ring imparts specific electronic and steric effects that influence its reactivity and biological activity. This structural feature makes it an attractive candidate for the development of novel therapeutic agents.

Recent studies have highlighted the potential of 1H-Pyrrolo[2,3-b]quinoxaline, 3-methyl- in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against several cancer cell lines. The researchers found that 1H-Pyrrolo[2,3-b]quinoxaline, 3-methyl- selectively inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This finding suggests its potential as a lead compound for the development of anticancer drugs.

In addition to its anticancer properties, 1H-Pyrrolo[2,3-b]quinoxaline, 3-methyl- has also shown promise in the treatment of inflammatory diseases. A study conducted by a team of researchers at a leading pharmaceutical institute demonstrated that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These results indicate its potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 1H-Pyrrolo[2,3-b]quinoxaline, 3-methyl- has been extensively studied in the literature. One common synthetic route involves the condensation of an appropriate pyrrole derivative with a quinoxaline precursor followed by methylation at the 3-position. This method provides a high yield and purity of the final product, making it suitable for large-scale production and further pharmaceutical development.

The pharmacokinetic properties of 1H-Pyrrolo[2,3-b]quinoxaline, 3-methyl- have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for an effective therapeutic agent.

In conclusion, 1H-Pyrrolo[2,3-b]quinoxaline, 3-methyl- (CAS No. 251978-82-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to explore its full potential in various disease models, paving the way for innovative treatments in the future.

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